N1,N3-Bis(3-phenyl-2-propenylidene)-1,3-propanediamine
Description
N1,N3-Bis(3-phenyl-2-propenylidene)-1,3-propanediamine is a Schiff base derived from the condensation of 1,3-propanediamine with two equivalents of 3-phenyl-2-propenal (cinnamaldehyde).
Properties
CAS No. |
25351-57-9 |
|---|---|
Molecular Formula |
C21H22N2 |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
(E)-3-phenyl-N-[3-[[(E)-3-phenylprop-2-enylidene]amino]propyl]prop-2-en-1-imine |
InChI |
InChI=1S/C21H22N2/c1-3-10-20(11-4-1)14-7-16-22-18-9-19-23-17-8-15-21-12-5-2-6-13-21/h1-8,10-17H,9,18-19H2/b14-7+,15-8+,22-16?,23-17? |
InChI Key |
HDFJFEQZDSFGBX-XQIKEREUSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=NCCCN=C/C=C/C2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=NCCCN=CC=CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis-(3-Phenylallylidene)propane-1,3-diamine typically involves the reaction of propane-1,3-diamine with cinnamaldehyde. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated for several hours to ensure complete condensation, and the product is then purified by recrystallization .
Industrial Production Methods
This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N,N’-bis-(3-Phenylallylidene)propane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Oxidation: Corresponding aldehydes or carboxylic acids.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N,N’-bis-(3-Phenylallylidene)propane-1,3-diamine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to form stable complexes with metal ions.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N,N’-bis-(3-Phenylallylidene)propane-1,3-diamine involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, leading to various biological effects. The compound can also participate in redox reactions, influencing cellular processes and pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Schiff Base Derivatives
- N,N'-Bis(5-methylsalicylidene)-2-hydroxy-1,3-propanediamine (H3L) Synthesis: Formed via condensation of 5-methylsalicylaldehyde with 2-hydroxy-1,3-propanediamine in methanol . Comparison: The target compound lacks hydroxyl and methyl groups on the aromatic rings, which may reduce its metal-binding affinity compared to H3L. However, the phenylpropenylidene substituents could enhance π-π interactions in coordination networks .
Alkylated 1,3-Propanediamine Derivatives
- N,N’-Dibenzyl-1,3-propanediamine
- Synthesis : Produced by alkylation of 1,3-propanediamine with benzyl halides. Yields depend on reaction time and stoichiometry .
- Applications : Alkylated diamines are explored for antineoplastic activity, with lipophilic benzyl groups enhancing cellular uptake .
- Comparison : The target compound’s aromatic propenylidene groups may offer similar lipophilicity but with greater conformational rigidity due to conjugated double bonds .
Acylated Polyamine Derivatives
- N1,N10-Bis(3-phenylpropanamido)propyl Decane-1,10-Diaminium Synthesis: Acylation of polyamines with 3-phenylpropanoic acid, followed by purification via reverse-phase chromatography . Properties: Acyl groups improve solubility in polar solvents and modulate interactions with biological targets . Comparison: Unlike acylated derivatives, the target compound’s imine linkages may confer redox activity or sensitivity to hydrolysis, limiting stability in aqueous environments .
Polyamines in Receptor Binding
- N,N'-Bis(3-aminopropyl)-1,3-propanediamine (Norspermine) Activity: Exhibits high potency in enhancing [³H]TCP binding to NMDA receptors (EC₅₀ = 0.8 µM), attributed to its extended aliphatic chain and terminal amines .
Iodinated 1,3-Propanediamine Derivatives
- HIPDM (N,N,N’-Trimethyl-N’-[2-hydroxy-3-methyl-5-iodobenzyl]-1,3-propanediamine)
- Applications : Used as a brain perfusion imaging agent due to high lipophilicity and pH-dependent blood-brain barrier penetration .
- Comparison : Replacement of iodine with phenylpropenylidene groups would reduce radiolabeling utility but might improve fluorescence or UV-vis absorption properties for optical imaging .
Data Table: Structural and Functional Comparison
Key Research Findings and Implications
Synthetic Flexibility : Schiff base formation (evident in H3L) allows modular tuning of electronic and steric properties, suggesting the target compound could be optimized for specific metal ions or substrates .
Biological Activity : Alkylation or acylation of 1,3-propanediamine enhances bioactivity, but imine formation (as in the target) may introduce instability under physiological conditions .
Structural Effects on Binding: Extended aliphatic chains (e.g., norspermine) favor receptor interactions, while aromatic groups (e.g., HIPDM) improve pharmacokinetics .
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